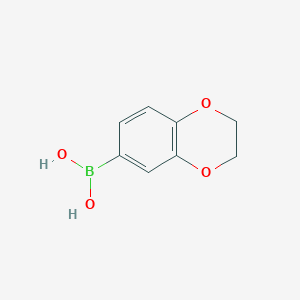

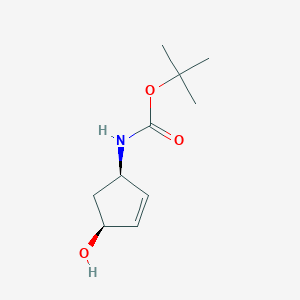

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

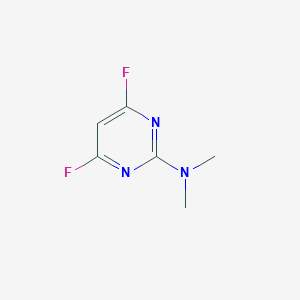

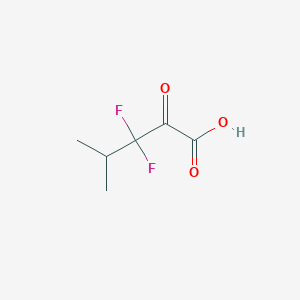

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate, also known as tert-butyl carbamate, is an organic compound commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is a colorless, odorless, and volatile liquid with a molecular weight of 128.14 g/mol. Tert-butyl carbamate is a versatile compound with a wide range of applications in the synthesis of various compounds.

科学的研究の応用

Enantioselective Synthesis

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a crucial intermediate in the enantioselective synthesis of various compounds. For example, it is used in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution pattern essential for these syntheses (Ober, Marsch, Harms, & Carell, 2004).

Structural Studies in Crystallography

The compound plays a significant role in crystallography. For instance, it forms part of the isostructural family of compounds studied for their unique hydrogen and halogen bonding patterns, contributing to our understanding of molecular interactions and structures (Baillargeon et al., 2017).

Synthesis of Specific Isomers

It is used in the synthesis of specific isomers of compounds, as demonstrated in the preparation of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL. This highlights its role in the creation of precise molecular configurations necessary in pharmaceutical manufacturing (Gangrade, Nema, & Singhvi, 2014).

Development of Natural Product Analogs

The compound is instrumental in the development of analogs of natural products like jaspine B, with significant cytotoxic activity against various human carcinoma cell lines. This showcases its potential in drug discovery and cancer research (Tang et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWUTEZECIYOCW-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)

![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)

![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)